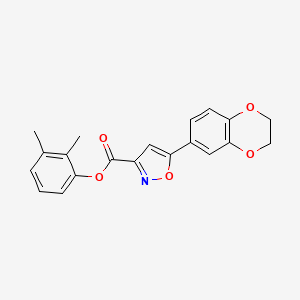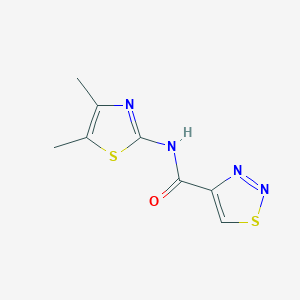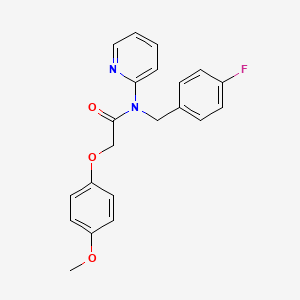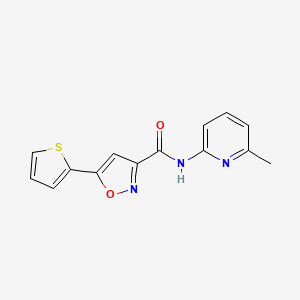
2,3-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate: is a complex organic compound with a fascinating structure. Let’s break it down:
2,3-Dimethylphenyl: This part of the molecule contains a substituted phenyl ring with two methyl groups attached at positions 2 and 3.
5-(2,3-dihydro-1,4-benzodioxin-6-yl): Here, we have a fused benzodioxin ring system (also known as 1,4-benzodioxin) with a six-membered ring. The dihydro modification indicates that the double bonds in the benzodioxin ring are reduced.
1,2-oxazole-3-carboxylate: This segment includes an oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) with a carboxylate group attached at position 3.
Preparation Methods
The synthesis of this compound involves several steps. One common route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in alkaline conditions to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . Subsequent reactions with various alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the solvent lead to the desired compound .
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the functional groups present.
Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃) may be used.
Major Products: These reactions can yield various derivatives, such as substituted phenols or oxazole derivatives.
Scientific Research Applications
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology and Medicine: Investigating its biological activity, potential drug properties, and interactions with cellular targets.
Industry: It might find applications in materials science, pharmaceuticals, or agrochemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could inhibit enzymes, modulate receptors, or affect cellular processes.
Comparison with Similar Compounds
Uniqueness: Its combination of benzodioxin and oxazole moieties sets it apart.
Similar Compounds: Other benzodioxin derivatives or oxazole-containing compounds.
Properties
Molecular Formula |
C20H17NO5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C20H17NO5/c1-12-4-3-5-16(13(12)2)25-20(22)15-11-18(26-21-15)14-6-7-17-19(10-14)24-9-8-23-17/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
DMXSOHLDHLHRGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,6-dimethyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11352651.png)


![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11352660.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B11352662.png)

![5-chloro-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B11352678.png)
![3-[4-(Trifluoromethyl)benzyl]indoline-2-one](/img/structure/B11352703.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352718.png)
![{1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B11352724.png)
